R-2 Methanandamide

Descripción general

Descripción

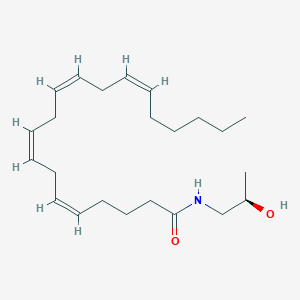

R-2 Methanandamide is a cannabinoid Anandamide analog . It has a molecular formula of C23H39NO2 . It is known to have a K_i of 119 nM for the cannabinoid receptor . This receptor affinity is determined using rat brain membranes with PMSF .

Synthesis Analysis

R-2 Methanandamide is a customized synthesis product . The synthesis process is carried out by a strong synthesis team with excellent synthesis technology and capabilities .

Molecular Structure Analysis

The molecular weight of R-2 Methanandamide is 361.56 . Its molecular formula is C23H39NO2 . The structure of R-2 Methanandamide includes a methyl group in the ® configuration at C-2 of the ethanolamine group .

Chemical Reactions Analysis

R-2 Methanandamide is nearly as susceptible to amide hydrolysis as AEA itself . It is not an amidohydrolase inhibitor .

Physical And Chemical Properties Analysis

R-2 Methanandamide has a molecular weight of 361.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 16 .

Aplicaciones Científicas De Investigación

Biochemical Research

“R-2 Methanandamide” is a cannabinoid analog with a methyl group in the ® configuration at C-2 of the ethanolamine group . It’s used in biochemical research, particularly in the study of lipid biochemistry, endocannabinoid and endocannabinoid-like substances, and neuroscience .

Cannabinoid Research

In the field of cannabinoid research, “R-2 Methanandamide” plays a significant role. Unlike other methyl-anandamide analogs, R-2 methanandamide is not an amidohydrolase inhibitor and is nearly as susceptible to amide hydrolysis as AEA itself .

Apoptosis Research

“R-2 Methanandamide” has been found to induce apoptosis in human cervical carcinoma cells . The study investigates the role of cyclooxygenase-2 (COX-2) in apoptosis elicited by the endocannabinoid analog R(+)-methanandamide (MA) .

Cancer Research

In cancer research, “R-2 Methanandamide” has shown potential as an anticancer agent. It has been demonstrated to possess anticancer properties in a number of different tumor-derived cell lines, including those derived from breast cancer, rat glioma, cervical carcinoma, and colorectal cancer .

Neuroglioma Research

Recent studies have shown that the apoptotic death of human neuroglioma cells induced by anandamide and its stable analog, R(+)-methanandamide [R(+)-MA], is mediated by up-regulation of the cyclooxygenase-2 (COX-2) enzyme .

Pharmaceutical Research

“R-2 Methanandamide” is also used in pharmaceutical research. It’s used to study the role of COX-2 in apoptosis and the potential therapeutic applications of cannabinoids .

Mecanismo De Acción

Target of Action

R-2 Methanandamide primarily targets the Cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system . It plays a crucial role in modulating neurotransmitter release, thereby affecting various physiological processes such as cognition, memory, pain sensation, and appetite .

Mode of Action

R-2 Methanandamide acts as an agonist at the CB1 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. These events lead to various physiological responses, depending on the specific cell type and location within the body .

Biochemical Pathways

Upon activation by R-2 Methanandamide, the CB1 receptor can influence several biochemical pathways. One key pathway involves the induction of cyclooxygenase-2 (COX-2) expression . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse effects on inflammation, pain sensation, and other physiological processes .

Pharmacokinetics

R-2 Methanandamide exhibits a remarkable stability to aminopeptidase hydrolysis . This suggests that it may have a longer half-life and greater bioavailability compared to other similar compounds.

Result of Action

The activation of the CB1 receptor by R-2 Methanandamide can lead to various molecular and cellular effects. For instance, in human cervical carcinoma cells and human neuroglioma cells, R-2 Methanandamide has been shown to induce apoptosis (programmed cell death) via a mechanism involving the induction of COX-2 expression . This suggests that R-2 Methanandamide could potentially have antitumor effects.

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMZCWZEMNFCR-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-2 Methanandamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)